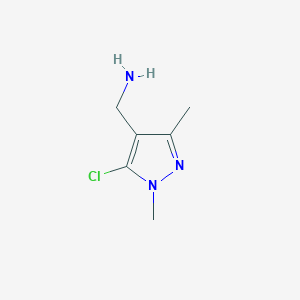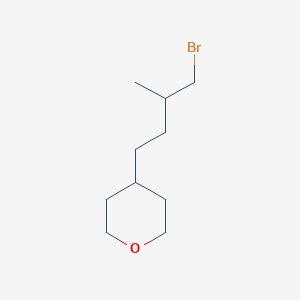
4-(4-Bromo-3-methylbutyl)tetrahydro-2h-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran is a chemical compound with the molecular formula C10H19BrO. It belongs to the class of organic compounds known as tetrahydropyrans, which are six-membered rings containing one oxygen atom. This compound is characterized by the presence of a bromine atom attached to a butyl group, which is further connected to the tetrahydropyran ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran with a brominated butyl derivative. One common method is the reaction of 4-(methanesulfonyloxymethyl)tetrahydropyran with sodium iodide in acetone, followed by the substitution of iodine with bromine . The reaction conditions usually involve heating and refluxing to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving the use of advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Sodium Iodide in Acetone: Used for the initial substitution reaction to introduce the bromine atom.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Substituted Derivatives: Depending on the nucleophile used in substitution reactions.
Alcohols and Ketones: Formed through oxidation reactions.
Hydrocarbons: Formed through reduction reactions.
Aplicaciones Científicas De Investigación
4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of fine chemicals and as a building block for various industrial applications.
Mecanismo De Acción
The mechanism of action of 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran involves its interaction with molecular targets through its bromine atom. The bromine atom can participate in nucleophilic substitution reactions, making the compound reactive towards various nucleophiles. The tetrahydropyran ring provides stability and a unique structural framework that influences its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
4-(Bromomethyl)tetrahydropyran: Similar structure but with a different substitution pattern.
2-(4-Bromobutoxy)tetrahydro-2H-pyran: Another brominated tetrahydropyran derivative with a different butyl group substitution.
Uniqueness
4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the bromine atom on the butyl group allows for targeted chemical modifications, making it a valuable intermediate in organic synthesis and industrial applications .
Propiedades
Fórmula molecular |
C10H19BrO |
|---|---|
Peso molecular |
235.16 g/mol |
Nombre IUPAC |
4-(4-bromo-3-methylbutyl)oxane |
InChI |
InChI=1S/C10H19BrO/c1-9(8-11)2-3-10-4-6-12-7-5-10/h9-10H,2-8H2,1H3 |
Clave InChI |
WVXSYGAIQJXLPV-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1CCOCC1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




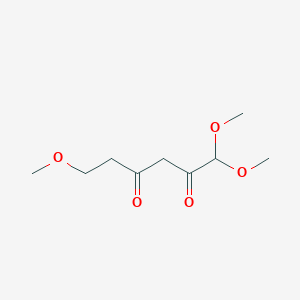

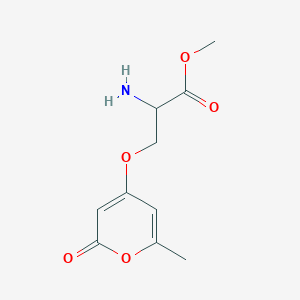

![bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(2S)-oxiran-2-ylmethyl]phosphonate](/img/structure/B13637122.png)



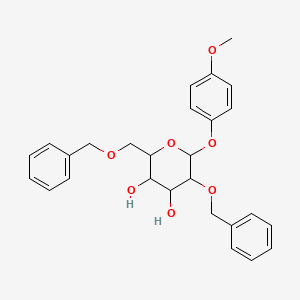

![[2-(Adamantan-1-yl)ethyl]hydrazine](/img/structure/B13637148.png)
